![molecular formula C4H12FN2OP B150142 Dimefox CAS No. 115-26-4](/img/structure/B150142.png)
Dimefox
Overview
Description
Dimefox is a systemic insecticide used in agricultural practices, particularly for the control of pests such as the hop aphis (Phorodon humuli) and the hop red spider (Tetranychus urticae). It is applied through the soil rather than as a spray or dust due to toxic hazards. Typically, a single application of approximately 0.5 grams of the active ingredient per plant is made during the growing season, usually in May or June .
Synthesis Analysis
While the provided papers do not detail the synthesis of this compound specifically, they do discuss the synthesis of various organic compounds and methodologies that could be relevant. For instance, dimethyl sulfoxide (DMSO) is mentioned as a solvent and reactant in the synthesis of N-heterocycle-fused quinoxalines, indicating its utility in organic synthesis . Although this does not directly relate to this compound, it showcases the types of chemical reactions and solvents that might be used in the synthesis of similar compounds.
Molecular Structure Analysis
The papers provided do not offer information on the molecular structure of this compound. However, they do discuss the structural analysis of other compounds and complexes, such as the ATP synthase dimer and its subunits in yeast mitochondria . These studies utilize techniques like cryo-EM and X-ray crystallography, which are also applicable for analyzing the molecular structure of insecticides like this compound.
Chemical Reactions Analysis
The chemical reactions involving DMSO, a related compound to this compound, are well-documented. DMSO can act as a synthon in organic chemistry, participating in various synthetic transformations and serving as a building block for different functional groups . Although this does not directly pertain to this compound, it provides insight into the types of chemical reactions that similar compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. However, the effects of DMSO on the structure and stability of a bacterial NAD+ synthetase enzyme are examined, revealing that even at low concentrations, DMSO can significantly alter the stability and unfolding mechanism of the enzyme . This suggests that this compound, being a similar type of compound, may also interact with biological molecules in a way that could affect their stability and function.
Relevant Case Studies
The only case study directly related to this compound is its application in the treatment of hops for pest control . This study provides practical insights into the use of this compound in agriculture and its effectiveness in controlling specific pests.
Scientific Research Applications
Control of Agricultural Pests
Dimefox, known chemically as bis-dimethylamino fluorophosphine oxide, has been historically used in agriculture. It is particularly effective for the control of pests like the hop aphis and the hop red spider on hops. Its application involves soil treatment, where approximately 0.5 gm of the active ingredient is mixed with water and applied per plant. This method helps in controlling the pest population effectively in hop gardens (Laws & Darling, 1958).
Management of Cacao Pests
Another significant application of this compound is in the management of pests in cacao trees. It has been observed that applying this compound to the root system of cacao trees can control the common mealybug vector of the swollen shoot virus. This systemic insecticide remains effective within the tree for about eight weeks, offering a substantial period of protection (Hanna & Nicol, 1954).
Ecological Selectivity in Pest Control
This compound demonstrates ecological selectivity in pest control. When applied as a root drench, it shows selective action against phytophagous pests without harming their predators. This selective toxicity is advantageous in maintaining the ecological balance while controlling pest populations (Mcclanahan, 1967).
Atmospheric Concentration Monitoring
Studies have also been conducted on the atmospheric concentration of this compound, especially when used in hop gardens. Understanding the concentration levels in the air is crucial for assessing environmental and occupational health risks. No significant cases of poisoning due to inhalation have been reported, likely because of its limited application period (Lloyd & Tweddle, 1964).
Mechanism of Action
Target of Action
Dimefox, also known as TL-792 or T-2002, is a highly toxic organophosphate insecticide . The primary target of this compound is acetylcholinesterase , an enzyme that plays a crucial role in nerve function . By inhibiting this enzyme, this compound disrupts the normal functioning of the nervous system, leading to various physiological effects.
Mode of Action
This compound acts as an inhibitor of acetylcholinesterase . Acetylcholinesterase is responsible for breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. When this compound inhibits acetylcholinesterase, it leads to an accumulation of acetylcholine in the nerve synapses. This overstimulates the nerves, causing a range of symptoms from twitching and tremors to paralysis and death.
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the nervous system by inhibiting acetylcholinesterase . This disruption can affect a wide range of physiological processes, as acetylcholine plays a key role in many functions, including muscle contraction, heart rate, memory, and learning.
Pharmacokinetics
This compound is highly soluble in water and is volatile . This means it can easily enter the body through various routes, including inhalation and dermal contact . Once in the body, this compound can quickly reach its target sites due to its high solubility and volatility . .
Result of Action
The inhibition of acetylcholinesterase by this compound leads to an overstimulation of the nerves. Symptoms can range from mild, such as sweating and pinpoint pupils, to severe, such as seizures and coma . In severe cases, exposure to this compound can be fatal.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its high solubility in water and volatility can increase its spread in the environment, potentially affecting non-target organisms
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Dimefox is an organophosphate insecticide, which means it works by inhibiting the activity of acetylcholinesterase, an enzyme that is crucial for nerve function . This inhibition disrupts the transmission of nerve impulses, leading to the symptoms of poisoning .
Cellular Effects
This compound, as an acetylcholinesterase inhibitor, has profound effects on various types of cells. It disrupts the normal functioning of nerve cells by preventing the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system . This leads to an accumulation of acetylcholine, causing continuous stimulation of the muscles, glands, and central nervous system .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the enzyme acetylcholinesterase . This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. When this compound inhibits this enzyme, acetylcholine accumulates in the synaptic cleft, leading to overstimulation of the post-synaptic neuron .
Temporal Effects in Laboratory Settings
It is known that this compound is highly toxic and can cause severe symptoms of poisoning in a short period of time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be highly toxic. The median lethal dose (LD50) is 2 mg/kg for oral administration in mice, 1 mg/kg for oral administration in rats, and 3 mg/kg for intravenous administration in rabbits . These figures indicate that even small doses of this compound can be lethal.
properties
IUPAC Name |
N-[dimethylamino(fluoro)phosphoryl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12FN2OP/c1-6(2)9(5,8)7(3)4/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJBQBDNXAZHBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=O)(N(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12FN2OP | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041870 | |
Record name | Dimefox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8041870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimefox is a colorless liquid with a fishy odor. Used as an insecticide; is neither produced nor used in the U.S. Not registered as a pesticide in the U.S. (EPA, 1998), Liquid with a fishy odor; [Merck Index] Yellow liquid; [MSDSonline] | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Dimefox | |
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Boiling Point |
187 °F at 15 mmHg (EPA, 1998), 85 °C at 15 mm Hg; 67 °C at 4.0 mm Hg | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | DIMEFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
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Solubility |
Miscible with most organic solvents, Miscible with water at 20 °C. | |
Record name | DIMEFOX | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.1151 at 20 °C/4 °C | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
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Record name | DIMEFOX | |
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Vapor Pressure |
0.36 mmHg at 77 °F (EPA, 1998), 0.11 [mmHg], Vapor pressure = 48,000 mPa (0.36 mm Hg) at 25 °C; log P= 1.2 (chloroform/water partition coefficient); resistant to hydrolysis by alkali but is hydrolyzed by acids; slowly oxidized by vigorous oxidizing agents, rapidly by chlorine, 0.14 mbar (0.11 mm Hg) at 20 °C | |
Record name | DIMEFOX | |
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URL | https://cameochemicals.noaa.gov/chemical/4957 | |
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Record name | Dimefox | |
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Record name | DIMEFOX | |
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Mechanism of Action |
A highly toxic cholinesterase inhibitor., Unmetabolized dimefox is a moderately strong inhibitor of cholinesterase in vitro; the molar concentration required to cause 50% inhibition is 4x10-5. ... Its action is mainly peripheral, that on the brain being slower in onset., The signs of poisoning due to organophosphorus cmpd are those due to accumulation of acetylcholine & hence overstimulation of parasympathetic nervous system. It is usual to divide them under 3 headings: muscarinic, nicotinic & central. Muscarinic signs ... consist of hypersalivation, lacrimation, sweating & nasal discharge. Miosis, dyspnea, vomiting, diarrhea & frequency of urination ... Nicotinic effects consist of fasciculation of muscles, weakness & paralysis. Central nervous system effects include nervousness, apprehension, ataxia, convulsions & coma. Death is due to resp failure, or sometimes cardiac arrest. There is little difference between signs produced by different organophosphorus compounds, but route of absorption may influence one system more than another. /Organophosphorus cmpd/, The characteristic pharmacological effects of the anti-ChE agents are due primarily to the prevention of hydrolysis of ACh by AChE at sites of cholinergic transmission. Transmitter thus accumulates, and the response to ACh that is liberated by cholinergic impulses or that is spontaneously released from the nerve ending is enhanced. With most of the organophosphorus agents ... virtually all the acute effects of moderate doses are attributable to this action. /Anticholinesterase agents/, For more Mechanism of Action (Complete) data for DIMEFOX (10 total), please visit the HSDB record page. | |
Record name | DIMEFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
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Color/Form |
Colorless liquid | |
CAS RN |
115-26-4 | |
Record name | DIMEFOX | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4957 | |
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Record name | Dimefox | |
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Record name | Dimefox [ISO] | |
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Record name | Dimefox | |
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Record name | Dimefox | |
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Record name | DIMEFOX | |
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Record name | DIMEFOX | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1775 | |
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Retrosynthesis Analysis
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